An In-depth Technical Guide to the Physicochemical Properties of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and materials science by consolidating available data on its properties, synthesis, and characterization.
Core Physicochemical Properties
1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is a yellow solid with the molecular formula C₉H₇N₃O.[1] It possesses a molecular weight of approximately 173.17 g/mol .[2] While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the literature, estimations and predicted values provide valuable insights for handling and application.
Quantitative Data Summary
The following tables summarize the available quantitative physicochemical data for 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde. It is important to note that some of this data is predicted through computational models.
| Identifier | Value | Source |
| CAS Number | 896717-66-1 | [2] |
| Molecular Formula | C₉H₇N₃O | [1][2] |
| Molecular Weight | 173.17 g/mol | [2] |
| Monoisotopic Mass | 173.05891 Da | [3] |
| Predicted Physicochemical Properties | Value | Source |
| XlogP | 0.6 | [3] |
| Appearance | Yellow Solid | [1] |
| Predicted Collision Cross Section (CCS) Data (Ų) | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ | [M+NH₄]⁺ | [M+K]⁺ |
| Predicted CCS | 133.7 | 143.7 | 136.9 | 151.5 | 140.7 |
| Source:[3] |
Synthesis and Experimental Protocols
The primary method for the synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.
Caption: Synthesis and Characterization Workflow.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is a representative procedure for the synthesis of pyrazole-4-carbaldehydes, adapted from general methods described in the literature.
Materials:
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1-(pyridin-2-yl)-1H-pyrazole (starting material)
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Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Crushed ice
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Sodium bicarbonate (NaHCO₃) solution
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Organic solvent for extraction (e.g., ethyl acetate)
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Anhydrous sodium sulfate
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Ethanol for recrystallization
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting hydrazone (e.g., 0.005 mol) in the Vilsmeier-Haack reagent, which is prepared by the slow addition of phosphorus oxychloride (e.g., 2 ml) to ice-cold dimethylformamide (e.g., 10 ml).
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Stir the reaction mixture at room temperature for a period of 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography.
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Upon completion, carefully pour the reaction mixture onto crushed ice.
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Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is neutral.
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The solid product that precipitates out is collected by filtration.
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Wash the solid with cold water and dry it.
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For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or DMF.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrazole rings, as well as a characteristic signal for the aldehyde proton in the downfield region (typically around 9-10 ppm).
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¹³C NMR: The carbon NMR spectrum would display resonances for the nine carbon atoms in the molecule, including a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift.
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IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.17 g/mol ).
Biological and Pharmacological Context
While specific signaling pathways involving 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde have not been detailed in the reviewed literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
The logical relationship for its utility in drug discovery is outlined in the following diagram.
Caption: Role in Drug Discovery.

